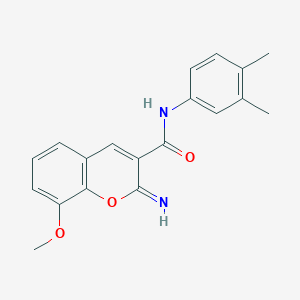
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reagents: Methanol, sodium methoxide
Conditions: Reflux
Reaction: Methylation of the hydroxyl group on the chromene core
Step 3: Formation of Carboxamide Group
Reagents: 3,4-dimethylaniline, acyl chloride
Conditions: Basic catalyst, room temperature
Reaction: Acylation to form the carboxamide group
Industrial Production Methods
Industrial production of N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to ensure cost-effectiveness and high yield. Continuous flow reactors and automated synthesis systems are often employed to achieve consistent product quality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the methoxy group and the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
-
Step 1: Synthesis of Chromene Core
Reagents: 2-hydroxyacetophenone, benzaldehyde
Conditions: Acidic catalyst, reflux
Reaction: Aldol condensation to form the chromene core
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the chromene core
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature or reflux
Products: Reduced derivatives of the carboxamide group
-
Substitution:
Reagents: Halogenating agents (e.g., bromine, chlorine)
Products: Halogenated derivatives of the chromene core
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product, ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
-
Medicine:
- Explored for its potential therapeutic applications in treating various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Utilized in the development of new materials with specific properties.
- Employed in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The chromene core and the carboxamide group play crucial roles in its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular signaling pathways.
Comparación Con Compuestos Similares
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
-
N-(3,4-dimethylphenyl)-2-imino-8-hydroxy-2H-chromene-3-carboxamide:
- Similar structure but with a hydroxyl group instead of a methoxy group.
- Different chemical reactivity and biological activity.
-
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxylate:
- Similar structure but with a carboxylate group instead of a carboxamide group.
- Different solubility and stability properties.
-
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-sulfonamide:
- Similar structure but with a sulfonamide group instead of a carboxamide group.
- Different pharmacological properties and applications.
Propiedades
Fórmula molecular |
C19H18N2O3 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-2-imino-8-methoxychromene-3-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-11-7-8-14(9-12(11)2)21-19(22)15-10-13-5-4-6-16(23-3)17(13)24-18(15)20/h4-10,20H,1-3H3,(H,21,22) |
Clave InChI |
JFOXEQRZLOPUKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B12344372.png)


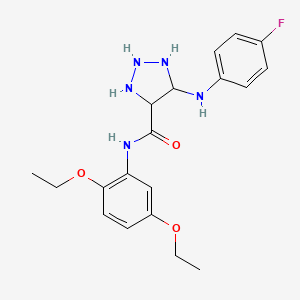
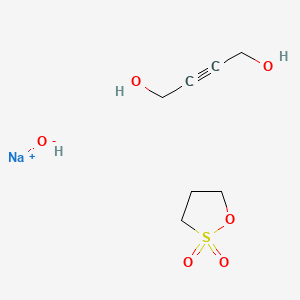
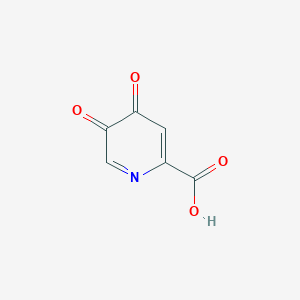

![1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methylpyrazolidin-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide](/img/structure/B12344409.png)
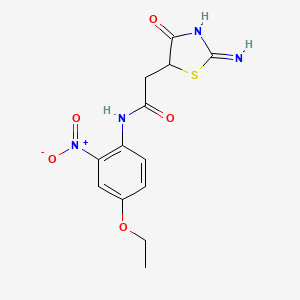
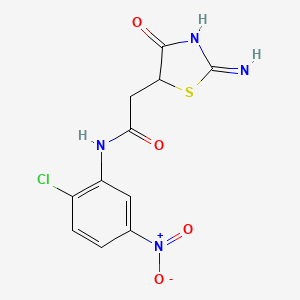
![(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile](/img/structure/B12344425.png)
![4-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine](/img/structure/B12344430.png)

